

# Toxicological data for 3,7-Dimethyl-1-octanol

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## Compound of Interest

Compound Name: 3,7-Dimethyl-1-octanol

Cat. No.: B074485

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An In-depth Toxicological Profile of **3,7-Dimethyl-1-octanol**

## Introduction

**3,7-Dimethyl-1-octanol** (CAS No. 106-21-8), also known as Tetrahydrogeraniol, is a branched-chain saturated alcohol used as a fragrance ingredient in various consumer products.<sup>[1][2][3]</sup> Its chemical formula is C<sub>10</sub>H<sub>22</sub>O.<sup>[1][4][5]</sup> This technical guide provides a comprehensive overview of the available toxicological data for **3,7-Dimethyl-1-octanol**, intended for researchers, scientists, and professionals in drug development and chemical safety assessment. The information is compiled from safety data sheets, regulatory assessments, and scientific literature.

## Acute Toxicity

Acute toxicity studies assess the potential for adverse health effects from a single, short-term exposure to a substance. For **3,7-Dimethyl-1-octanol**, data are available for oral and dermal routes of exposure.

Table 1: Acute Toxicity Data

Endpoint	Species	Route	Value	Reference
LD50	Rat	Oral	> 5000 mg/kg	<sup>[1][6]</sup>
LD50	Rabbit	Dermal	2400 mg/kg	<sup>[1]</sup>

| LD50 | Rabbit | Dermal | > 5000 mg/kg [\[6\]](#) |

## Experimental Protocols

- **Oral LD50 (Rat):** While the specific guideline is not cited in the source documents, this type of study typically follows OECD Test Guideline 401 or 420. A single high dose of the substance is administered to rats via gavage. The animals are then observed for mortality and clinical signs of toxicity for a period of up to 14 days. The LD50 is the statistically estimated dose that would be lethal to 50% of the test population.
- **Dermal LD50 (Rabbit):** This study is generally conducted according to OECD Test Guideline 402. The substance is applied to a shaved area of the skin of rabbits for a 24-hour period. The animals are observed for mortality and signs of toxicity for 14 days following application.

## Local Tolerance: Irritation and Sensitization

These studies evaluate the potential of a substance to cause local effects on the skin and eyes upon direct contact, and to induce an allergic response after repeated exposure.

## Skin and Eye Irritation

**3,7-Dimethyl-1-octanol** is classified as a skin and eye irritant. [\[1\]](#)[\[4\]](#)[\[7\]](#)[\[8\]](#)

Table 2: Irritation Data

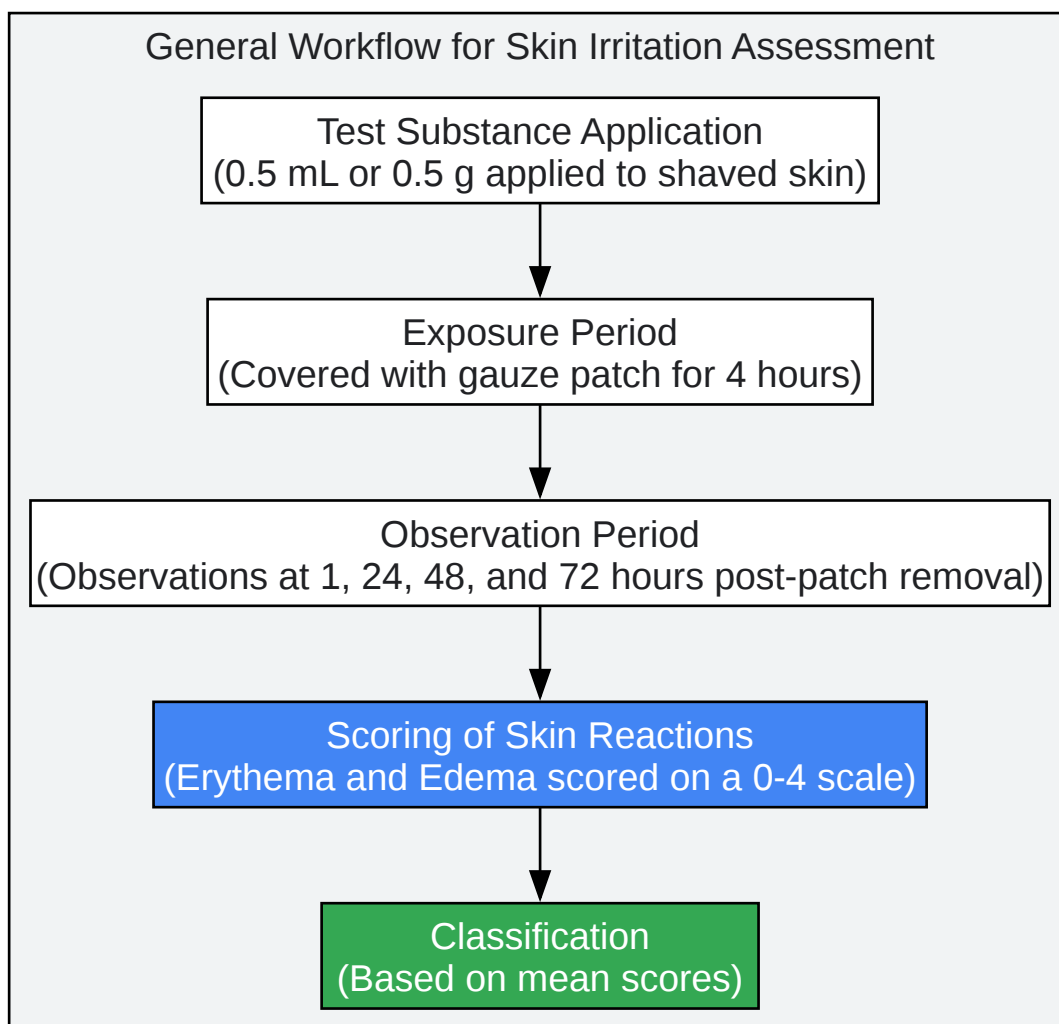
Endpoint	Classification	Reference
Skin Irritation	Category 2; Causes skin irritation	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[9]</a> <a href="#">[10]</a>

| Eye Irritation | Category 2/2A; Causes serious eye irritation [\[1\]](#)[\[4\]](#)[\[9\]](#)[\[10\]](#) |

## Experimental Protocols

- **Skin Irritation:** The potential for skin irritation is typically assessed using the Draize test in rabbits (OECD Test Guideline 404). A specific amount of the test substance is applied to a small patch of shaved skin on several test animals. The sites are then evaluated for signs of erythema (redness) and edema (swelling) at specific intervals over a period of several days.

- **Eye Irritation:** The eye irritation potential is also commonly evaluated using a rabbit model (OECD Test Guideline 405). A small amount of the substance is instilled into one eye of several rabbits, with the other eye serving as a control. The eyes are then examined for effects on the cornea, iris, and conjunctiva at various time points after instillation.



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Caption: Workflow for a typical in vivo skin irritation study.

## Skin Sensitization

Based on a weight-of-evidence approach, including data from read-across materials, **3,7-Dimethyl-1-octanol** is not considered to present a concern for skin sensitization.<sup>[11]</sup> Some safety data sheets note that sensitization information is not available.<sup>[1]</sup>

## Experimental Protocols

- **Weight of Evidence Approach:** This approach, utilized by the Research Institute for Fragrance Materials (RIFM), involves a comprehensive evaluation of all available data.<sup>[11]</sup> This includes analyzing the chemical structure of **3,7-Dimethyl-1-octanol** to predict its potential to react with skin proteins.<sup>[11]</sup> Additionally, data from structurally similar chemicals (analogs or read-across materials) like isoamyl alcohol and isononyl alcohol are used to inform the assessment.<sup>[11]</sup>

## Genotoxicity

Genotoxicity assays are performed to detect whether a substance can cause damage to genetic material (DNA).

Table 3: Genotoxicity Data

Assay	Test System	Metabolic Activation	Result	Reference
BlueScreen Assay	Bacterial	With and Without	Negative	<sup>[11]</sup>

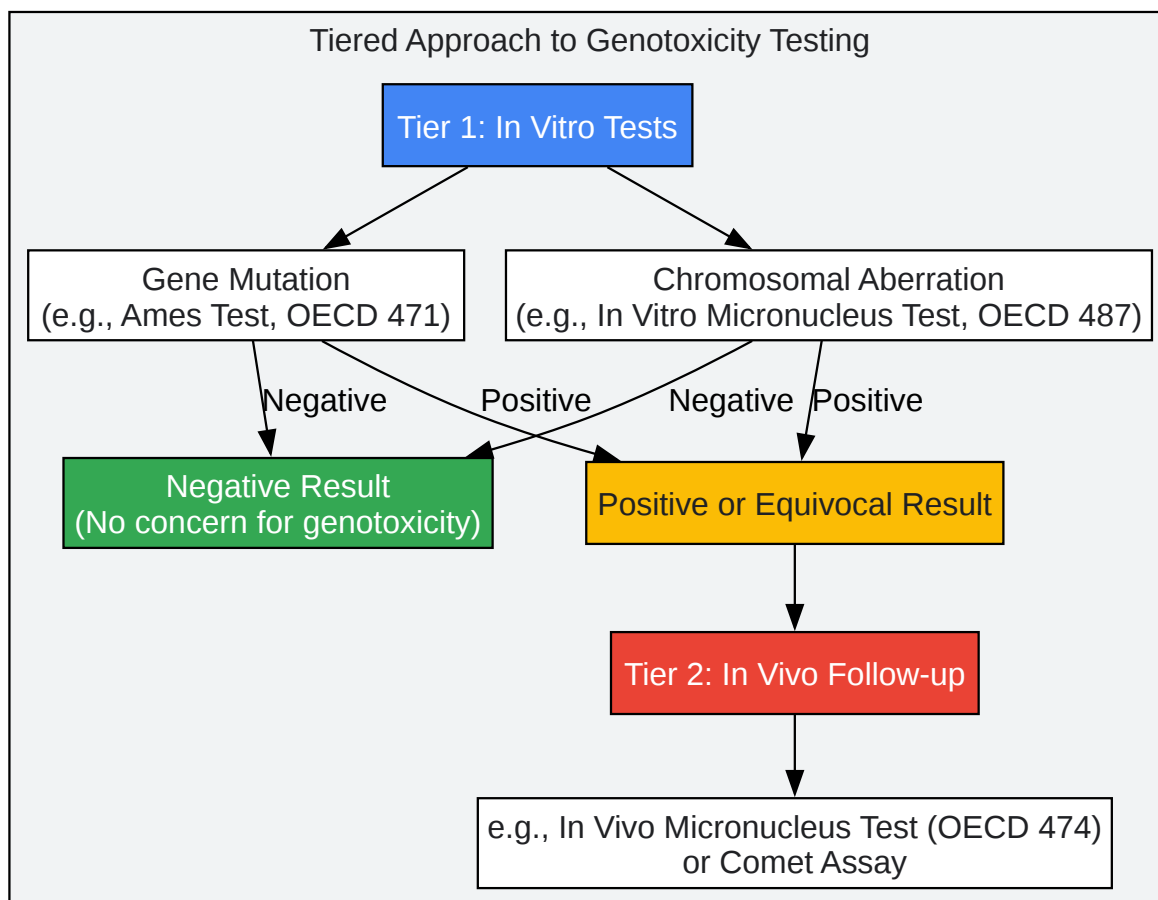
| Bacterial Reverse Mutation Assay (Ames Test) | *S. typhimurium* | With and Without | Negative <sup>[11]</sup> |

## Experimental Protocols

- **Bacterial Reverse Mutation Assay (Ames Test):** This is a widely used in vitro test for identifying gene mutations, conducted according to OECD Test Guideline 471. Histidine-dependent strains of *Salmonella typhimurium* are exposed to the test substance with and without an external metabolic activation system (S9 mix). If the substance is mutagenic, it will cause the bacteria to revert to a state where they can synthesize their own histidine and thus grow on a histidine-free medium. **3,7-Dimethyl-1-octanol** was found to be negative in this assay.<sup>[11]</sup>
- **BlueScreen Assay:** This is a cell-based assay that measures the activation of the p53 pathway, a key response to DNA damage.<sup>[11][12]</sup> **3,7-Dimethyl-1-octanol** was non-

genotoxic in this test system.[11]

The available data indicate that **3,7-Dimethyl-1-octanol** does not present a concern for genotoxicity.[11][13]



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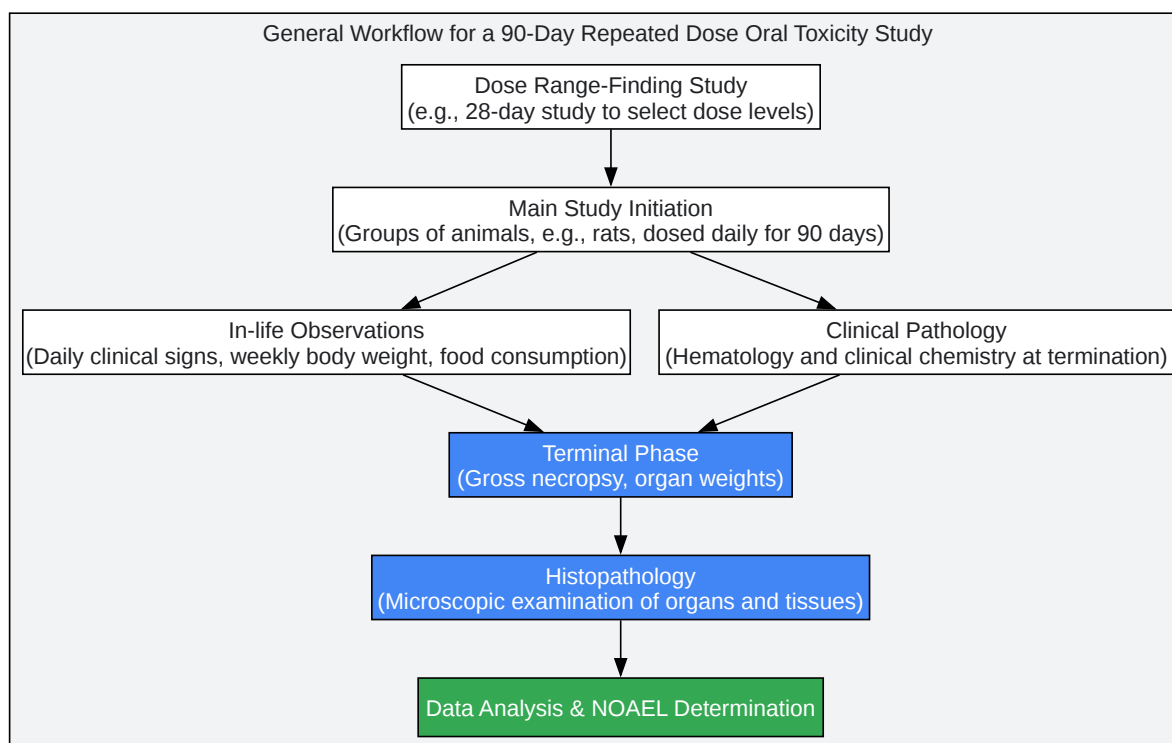
Caption: A standard tiered testing strategy for genotoxicity assessment.

## Repeated Dose Toxicity

Repeated dose toxicity studies are designed to evaluate the potential for adverse effects following long-term, repeated exposure to a substance.[14][15] These studies help to identify

target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).[15][16]

No specific repeated dose toxicity studies for **3,7-Dimethyl-1-octanol** were identified in the provided search results. The safety assessment by RIFM mentions that this endpoint was evaluated, likely using data from read-across analogs such as isoamyl alcohol.[11]



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Caption: Key phases of a subchronic repeated dose toxicity study.

## Carcinogenicity

There is no evidence to suggest that **3,7-Dimethyl-1-octanol** is carcinogenic. It has not been listed as a carcinogen by major regulatory and scientific agencies, including the International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), the American Conference of Governmental Industrial Hygienists (ACGIH), or the Occupational Safety and Health Administration (OSHA).[1]

## Conclusion

**3,7-Dimethyl-1-octanol** exhibits low acute oral toxicity. It is classified as a skin and eye irritant. The available evidence suggests it is not a skin sensitizer and does not pose a genotoxic risk. While specific repeated dose toxicity data for this compound are not publicly detailed, its safety for use as a fragrance ingredient has been supported through assessments that include data from structurally related materials. As with any chemical, proper industrial hygiene practices and the use of personal protective equipment are recommended during handling.[1]

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